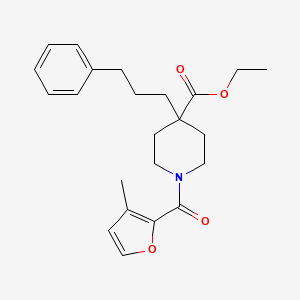![molecular formula C23H27FN2O3 B3789119 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B3789119.png)
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one
Overview
Description
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidinone Ring: The piperidinone ring is introduced via a cyclization reaction, often involving a nucleophilic substitution.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the isoquinoline core or the piperidinone ring, potentially leading to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for P-glycoprotein, which is involved in multidrug resistance in cancer therapy.
Biological Studies: The compound’s interaction with various biological targets makes it a valuable tool for studying cellular processes and drug resistance mechanisms.
Pharmacological Research: Its potential therapeutic effects are explored in the context of neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as P-glycoprotein. This interaction can inhibit the efflux of chemotherapeutic agents from cancer cells, thereby enhancing their efficacy . The compound may also modulate other cellular pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-benzoic acid methyl ester
- Tetrahydroisoquinoline Derivatives
Uniqueness
Compared to similar compounds, 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one stands out due to its specific functional groups, which enhance its binding affinity and selectivity for biological targets. This makes it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-29-20-7-8-21(24)19(13-20)15-26-11-4-10-23(28,22(26)27)16-25-12-9-17-5-2-3-6-18(17)14-25/h2-3,5-8,13,28H,4,9-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQHQMJSDYDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2=O)(CN3CCC4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-dimethylphenyl)sulfonyl]amino}-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B3789043.png)
![5-(3-methoxyphenyl)-N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine](/img/structure/B3789048.png)
![4-[1-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B3789058.png)
![{4-benzyl-1-[2-(2-furyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3789064.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3789078.png)
![5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-methyl-N-(pyrazin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3789084.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N,N-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B3789091.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane](/img/structure/B3789112.png)
![{2-isopropoxy-5-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]phenyl}methanol](/img/structure/B3789114.png)

![N-(2,4-difluorobenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3789137.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2,3-dihydro-1H-inden-2-yl)piperidine](/img/structure/B3789145.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-methoxypropanamide](/img/structure/B3789150.png)
